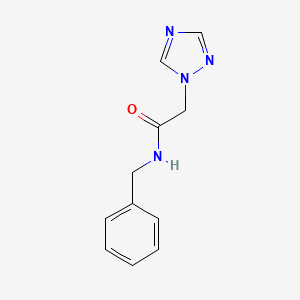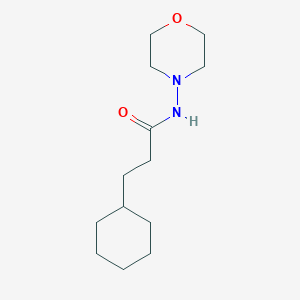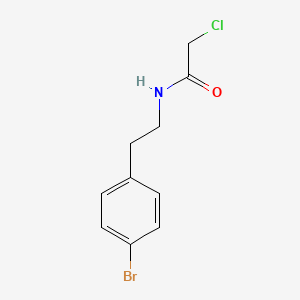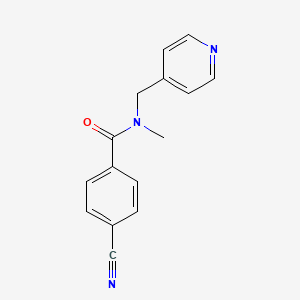![molecular formula C22H19ClN2O B7441184 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)
1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a chemical compound that belongs to the group of benzimidazole derivatives. It has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of microtubule assembly and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the expression of anti-inflammatory cytokines, including interleukin-10 (IL-10).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole in lab experiments is its potent anti-tumor activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole. One direction is to investigate its potential applications in combination therapies for cancer treatment. Another direction is to study its effects on other physiological processes, such as angiogenesis and metastasis. Additionally, further research is needed to improve its solubility and bioavailability for better use in experimental setups.
Conclusion
This compound is a promising compound with potential applications in scientific research. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a valuable candidate for cancer treatment and other physiological processes. Further research is needed to fully understand its mechanisms of action and to improve its solubility and bioavailability for better use in experimental setups.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole involves the reaction of 2-methylphenol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1,2-diaminobenzene in the presence of a catalyst such as copper(II) acetate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[(2-methylphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16-8-2-7-13-21(16)26-15-22-24-19-11-5-6-12-20(19)25(22)14-17-9-3-4-10-18(17)23/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLLGPFOCINXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)



![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)


